

Comparing the antimicrobial activity of different "1,3-Oxazol-4-ylmethanamine" derivatives

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Compound of Interest

Compound Name: 1,3-Oxazol-4-ylmethanamine

Cat. No.: B1323109

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A Comparative Guide to the Antimicrobial Activity of 1,3-Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 1,3-oxazole nucleus has emerged as a privileged structure in medicinal chemistry, with a wide spectrum of biological activities, including potent antimicrobial properties. This guide provides a comparative overview of the antimicrobial activity of various 1,3-oxazole derivatives, supported by available experimental data. While specific comparative studies on a series of "1,3-Oxazol-4-ylmethanamine" derivatives are limited in the current literature, this guide will provide a broader context of the antimicrobial potential within the oxazole class, drawing on data from structurally related compounds.

Quantitative Antimicrobial Activity of 1,3-Oxazole Derivatives

The antimicrobial efficacy of novel compounds is primarily quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various 1,3-oxazole derivatives against a panel of pathogenic bacteria and fungi, as reported in the scientific literature.

Table 1: Antibacterial Activity of Selected 1,3-Oxazole Derivatives (MIC in µg/mL)

Compound ID	Derivative Class	Staphylococcus aureus	Bacillus subtilis	Escherichia coli	Pseudomonas aeruginosa	Reference Compound
Oxazole Derivative A	Substituted Oxazole	1.56	0.78	-	-	Ciprofloxacin
Oxazole Derivative B	Substituted Oxazole	-	-	6.25	12.5	Ampicillin
Nitroimidazole-Oxadiazole Hybrid 11	1,3,4-Oxadiazole derivative	1.56-3.13	1.56-3.13	1.56-3.13	1.56-3.13	-
Nitroimidazole-Oxadiazole Hybrid 12	1,3,4-Oxadiazole derivative	1.56-6.25	1.56-6.25	1.56-6.25	1.56-6.25	-

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Antifungal Activity of Selected 1,3-Oxazole Derivatives (MIC in µg/mL)

Compound ID	Derivative Class	Candida albicans	Aspergillus niger	Reference Compound
Oxazole Derivative C	Substituted Oxazole	3.12	6.25	Fluconazole
4-nitropyrrole-based 1,3,4-oxadiazole	1,3,4-Oxadiazole derivative	1.56	-	Amphotericin-B

Experimental Protocols

The determination of antimicrobial activity is conducted through standardized experimental protocols. The most common method cited for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

Broth Microdilution Method for MIC Determination

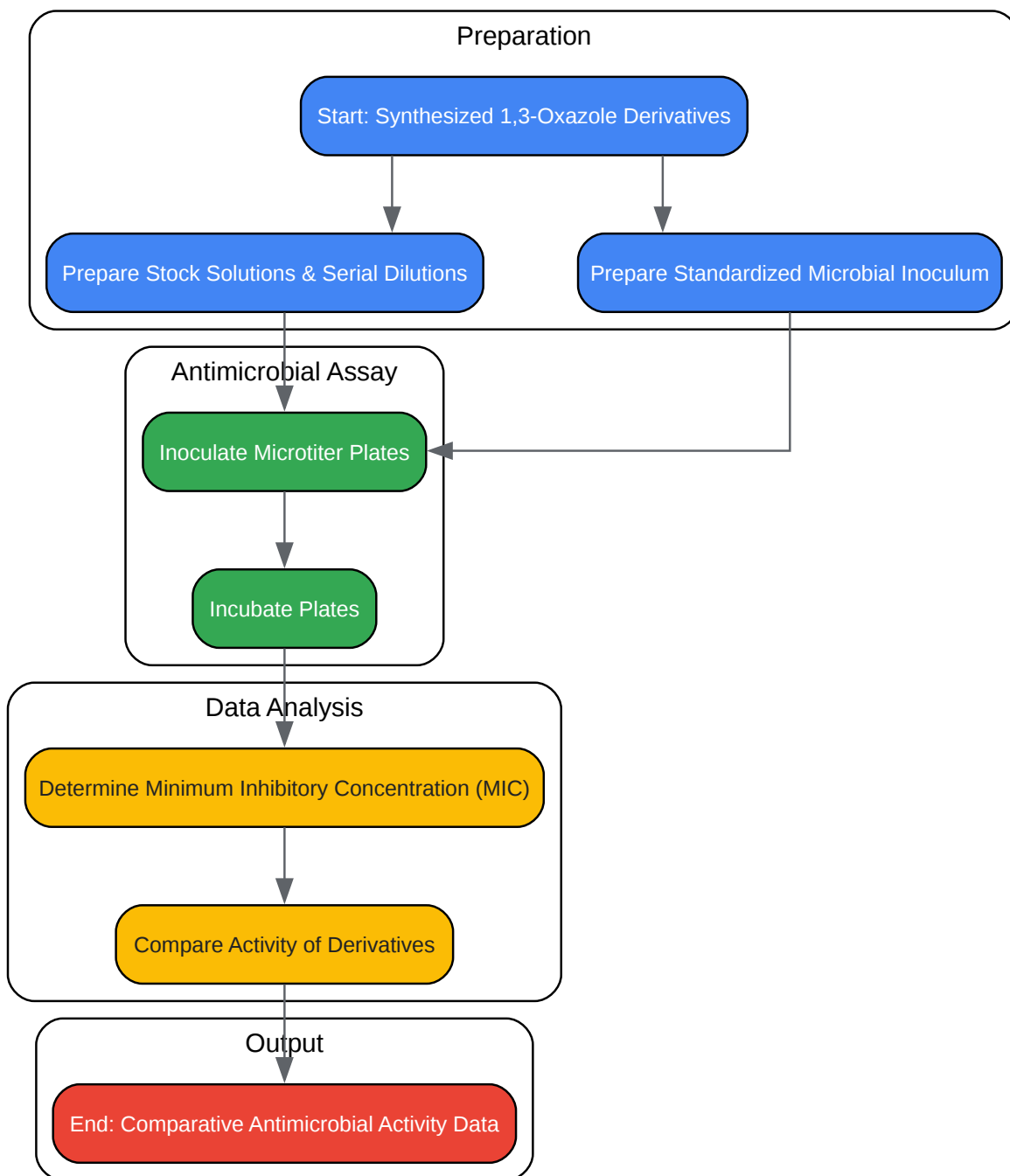
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi). The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Key Steps:

- **Preparation of Test Compounds:** Stock solutions of the 1,3-oxazole derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a microtiter plate.
- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5×10^5 CFU/mL).
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated at an optimal temperature (e.g., 35-37°C).
- **Determination of MIC:** After incubation, the wells are examined for microbial growth (turbidity). The lowest concentration of the compound showing no visible growth is recorded as the MIC.

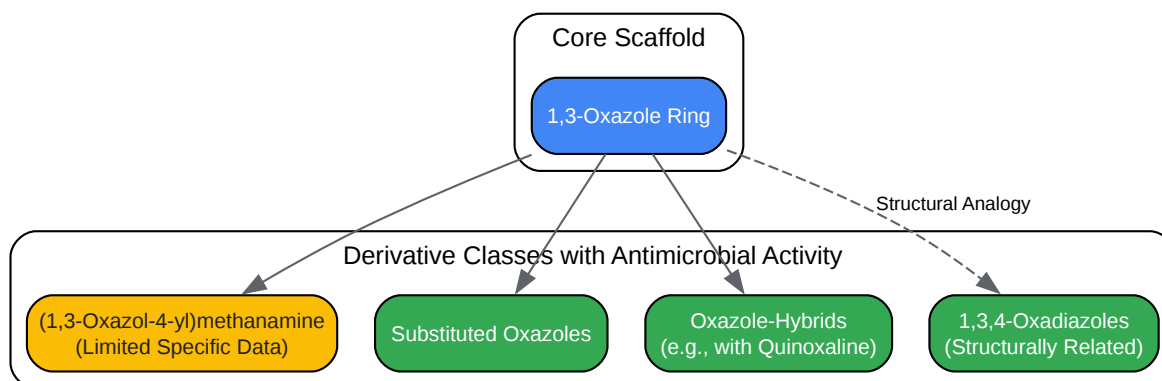
Visualizing Experimental and Logical Frameworks

To further elucidate the processes and concepts discussed, the following diagrams are provided.



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Caption: Experimental workflow for determining the antimicrobial activity of 1,3-oxazole derivatives.



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Caption: Structural relationship of antimicrobial oxazole derivatives.

Conclusion

The 1,3-oxazole scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data on a variety of oxazole derivatives indicate that this class of compounds can exhibit potent activity against a broad spectrum of pathogenic bacteria and fungi. While there is a clear need for further research to synthesize and evaluate a wider range of derivatives, including those of the "**1,3-Oxazol-4-ylmethanamine**" subclass, the foundational evidence strongly supports the continued exploration of oxazoles in the quest for new antimicrobial therapies. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

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